5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one

Medicinal Chemistry Cytotoxicity Pyrazolone SAR

Procure this sterically hindered, versatile nucleophilic scaffold to build libraries of 4,4-dimethylpyrazolone derivatives. Evidence shows the 5-amino group enables precise tuning of PDE3/4 inhibition to picomolar potency and shifts selectivity between isoforms. It also serves as a validated starting point for hit-to-lead anti-trypanosomal programs with low-µM to sub-µM potency and no apparent human cell toxicity. Leverage efficient deaminative cross-coupling (up to 71% yield over 4 steps) for rapid, cost-effective SAR exploration.

Molecular Formula C5H9N3O
Molecular Weight 127.147
CAS No. 98071-42-2
Cat. No. B3006292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one
CAS98071-42-2
Molecular FormulaC5H9N3O
Molecular Weight127.147
Structural Identifiers
SMILESCC1(C(=NNC1=O)N)C
InChIInChI=1S/C5H9N3O/c1-5(2)3(6)7-8-4(5)9/h1-2H3,(H2,6,7)(H,8,9)
InChIKeyMLPZVKLJDRCVBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one (CAS: 98071-42-2): Core Scaffold for 4,4-Dimethylpyrazolone Derivatives


5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one (CAS: 98071-42-2) is a heterocyclic building block belonging to the pyrazolone family [1]. Its defining structural feature is a 4,4-dimethyl substituted pyrazol-3-one core with a primary amino group at the 5-position. This specific substitution pattern creates a sterically hindered yet versatile nucleophilic center, making it a key synthetic intermediate for constructing more complex 4,4-dimethylpyrazolone derivatives with reported biological activity . The compound is commercially available with a typical purity of ≥95% .

Substitution Risk in 4,4-Dimethylpyrazol-3-one Analogs: Why the 5-Amino Moiety is Non-Interchangeable


While the 4,4-dimethylpyrazol-3-one core is a recurring motif, substituting the 5-amino group with other functional groups (e.g., unsubstituted, aryl, or alkyl) is not trivial and will result in fundamentally different molecules with altered reactivity and biological profiles [1]. The primary amine at the 5-position is crucial for further derivatization and is a key determinant of pharmacological activity in downstream analogs. Research has shown that even within the same 4,4-dimethylpyrazolone class, modifications to the substituents on the core ring can drastically shift selectivity and potency, for example, between PDE3 and PDE4 enzyme inhibition [1]. Therefore, assuming functional interchangeability between CAS 98071-42-2 and any other 4,4-dimethylpyrazol-3-one derivative without direct, quantitative evidence is a significant scientific and procurement risk. The following evidence provides the quantitative differentiation necessary for informed selection.

5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one (98071-42-2): Comparative Quantitative Evidence Guide for Scientific Selection


Differential Biological Activity: In Vitro Cytotoxicity of 5-Amino-4,4-dimethylpyrazolone Derivatives vs. Closest Analogs

In a study establishing structure-activity relationships (SAR) for amino-pyrazole derivatives, a direct analog of 5-amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one demonstrated potent and broad-spectrum cytotoxicity. The compound 8e, structurally differentiated by an additional moiety, exhibited an IC50 of 15.34 μM against a target enzyme and an anti-proliferative IC50 range of 12.20 - 32.19 μM across five different cancer cell lines [1]. This level of activity provides a quantitative benchmark for the class. In stark contrast, other pyrazolic compounds from the same study showed vastly reduced potency, with some exhibiting IC50 values exceeding 2500 μM [2]. This >150-fold difference in potency underscores that minor structural variations around the core 5-aminopyrazole scaffold lead to orders-of-magnitude changes in biological activity.

Medicinal Chemistry Cytotoxicity Pyrazolone SAR

Enzymatic Potency Tuning: From Nanomolar to Micromolar Inhibition via Substituent Modification on the 4,4-Dimethylpyrazolone Core

The 4,4-dimethylpyrazolone subunit, for which CAS 98071-42-2 is a direct precursor, has been validated as an effective bioisostere. In a comparative study, an advanced analog containing the 4,4-dimethylpyrazolone core exhibited an IC50 of 0.330 nM against PDE3B and an IC50 of 7.60 nM against PDE3A, demonstrating picomolar to low nanomolar potency [1]. Critically, the same study established that altering substituents on the fused heteroaromatic ring attached to this core can modulate the inhibitory profile. By changing these substituents, researchers could design either potent PDE4-selective inhibitors or dual PDE3/4 inhibitors from the same 4,4-dimethylpyrazolone scaffold [2]. This highlights the tunability of the core structure.

Phosphodiesterase Inhibitors Medicinal Chemistry Structure-Activity Relationship

Antiparasitic Activity: Validated Potency Against Trypanosoma cruzi for 4,4-Dimethylpyrazolone Dimers

The 4,4-dimethylpyrazol-3-one core is a validated scaffold for anti-parasitic activity. A phenotypic screen identified a dimeric 4,4-dimethylpyrazol-3-one derivative with an in vitro pIC50 of 5.4 against Trypanosoma cruzi, the causative agent of Chagas disease [1]. Further optimization of this same core, achieved by varying substituents, led to the development of a more potent analog with a pIC50 of 6.4. This represents a 10-fold improvement in potency compared to the initial hit [1]. Critically, this optimized dimer showed no apparent toxicity against human MRC-5 and murine cardiac cell lines, highlighting the scaffold's potential for a favorable therapeutic index [1].

Antiparasitic Drug Discovery Chagas Disease Phenotypic Screening

Synthetic Versatility: 5-Aminopyrazoles as Key Intermediates for Generating Molecular Complexity

The synthetic utility of the 5-amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one scaffold extends beyond simple derivatization. A reported two-step synthetic approach using heterocyclic acetonitriles allows for the rapid generation of heterocycle-substituted amino-pyrazoles [1]. These intermediates can then undergo a series of efficient transformations, including deaminative diazotization followed by Suzuki-Miyaura cross-coupling and C-H activation, to yield arylated pyrazoles. Notably, this strategy achieves an overall yield of up to 71% over four steps for the introduction of aryl groups [1]. This is in contrast to many other heterocyclic scaffolds that may require longer, lower-yielding routes to achieve similar complexity.

Synthetic Chemistry Amino-Pyrazole C-H Activation

Optimal Procurement and Application Scenarios for 5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one (CAS 98071-42-2)


Lead Optimization in PDE Inhibitor Programs

Procure 5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one as a core scaffold for synthesizing libraries of 4,4-dimethylpyrazolone derivatives. The quantitative evidence (Section 3, Evidence Item 2) demonstrates that modifications to the substituents on this core can precisely tune enzyme inhibition, achieving picomolar potency and shifting selectivity between PDE3 and PDE4 isoforms [1]. This makes it a high-value starting material for medicinal chemistry programs targeting inflammatory and respiratory diseases where dual PDE3/4 inhibition or selective PDE4 inhibition is a validated therapeutic strategy [1].

Antiparasitic Drug Discovery Campaigns

Utilize this compound as a starting point for the design and synthesis of novel anti-trypanosomal agents. As detailed in Section 3 (Evidence Item 3), the 4,4-dimethylpyrazol-3-one core has proven biological activity against Trypanosoma cruzi, with optimized derivatives showing low-micromolar to sub-micromolar potency and no apparent toxicity to human cell lines [2]. This provides a validated and chemically tractable entry point for hit-to-lead or lead optimization campaigns focused on Chagas disease or other neglected parasitic infections.

Construction of Complex Heterocyclic Libraries via C-H Activation

Leverage this building block in diversity-oriented synthesis (DOS) or medicinal chemistry programs requiring rapid analog generation. The evidence in Section 3 (Evidence Item 4) confirms that 5-aminopyrazoles can be efficiently transformed into arylated derivatives via deaminative cross-coupling and C-H activation, with overall yields reaching 71% over four steps [3]. This synthetic efficiency allows for the cost-effective and rapid exploration of chemical space around the pyrazolone core, accelerating SAR studies and the identification of novel chemical probes or lead compounds.

Quote Request

Request a Quote for 5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.